molecular formula C12H14INO B8713657 1-(4-Iodobenzyl)piperidin-4-one

1-(4-Iodobenzyl)piperidin-4-one

Cat. No.: B8713657
M. Wt: 315.15 g/mol
InChI Key: VBTARGZPMLRYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Iodobenzyl)piperidin-4-one is a piperidin-4-one derivative featuring a 4-iodobenzyl substituent attached to the nitrogen atom of the heterocyclic ring. The iodine atom in the benzyl group introduces unique electronic and steric properties, influencing reactivity, lipophilicity, and intermolecular interactions such as halogen bonding .

Properties

Molecular Formula

C12H14INO

Molecular Weight

315.15 g/mol

IUPAC Name

1-[(4-iodophenyl)methyl]piperidin-4-one

InChI

InChI=1S/C12H14INO/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14/h1-4H,5-9H2

InChI Key

VBTARGZPMLRYJN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)CC2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Substituent-Driven Electronic and Steric Effects

The table below compares key structural features and physicochemical properties of 1-(4-Iodobenzyl)piperidin-4-one and its analogs:

Compound Substituent Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Rotatable Bonds Key Functional Groups
This compound 4-Iodobenzyl ~343.2 (calculated) 0 2 3 Iodoaryl, ketone
1-(4-Bromobenzoyl)piperidin-4-one 4-Bromobenzoyl ~308.1 (CAS data) 0 3 3 Bromoaryl, ketone, amide
1-(4-Chlorobenzyl)piperidin-4-amine 4-Chlorobenzyl, amine ~244.7 (CAS 1158497-67-6) 2 2 3 Chloroaryl, amine
1-(3-Methoxybenzoyl)piperidin-4-one oxime 3-Methoxybenzoyl, oxime ~292.3 (CAS sc-332610) 1 4 4 Methoxyaryl, oxime, ketone
1-(7-Fluoroquinolin-8-yl)piperidin-4-one 7-Fluoroquinolin-8-yl ~244.3 (CAS 917251-83-3) 0 3 2 Fluoroheteroaryl, ketone

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-iodobenzyl group (electron-donating via inductive effects) contrasts with analogs like 1-(4-bromobenzoyl)piperidin-4-one, where the benzoyl group is electron-withdrawing. This difference impacts reactivity in nucleophilic additions and electrophilic substitutions .
  • Functional Group Diversity : Oxime (e.g., 1-(3-methoxybenzoyl)piperidin-4-one oxime) and amine (e.g., 1-(4-chlorobenzyl)piperidin-4-amine) derivatives introduce additional hydrogen-bonding capabilities, affecting solubility and target binding .

Pharmacokinetic and Pharmacodynamic Profiles

Data from piperidin-4-one derivatives () highlight trends in drug-likeness:

  • Rotatable Bonds : A higher number (e.g., 4 in oxime derivatives) correlates with increased conformational flexibility, which may enhance or hinder target binding .
  • Aromatic Heteroatoms: Fluorine in 1-(7-fluoroquinolin-8-yl)piperidin-4-one improves metabolic stability and enzyme affinity due to its electronegativity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.